![molecular formula C7H8N2O4S B1490021 5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1643872-48-3](/img/structure/B1490021.png)
5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1643872-48-3 . It has a molecular weight of 216.22 . This compound is a member of the thiazole family of compounds which exhibit diverse biological activity.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4S/c1-2-13-7(12)9-5-4(6(10)11)8-3-14-5/h3H,2H2,1H3,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Reaction Studies and Synthesis
Reaction with Ethoxycarbonyl Isothiocyanate : A study by Nagano et al. (1972) investigated the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles, revealing the formation of various compounds such as thiazolo-s-triazines and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).
Heterocyclic Analogs Synthesis : Šačkus et al. (2015) developed a method for preparing heterocyclic analogs of α-aminoadipic acid and its esters based on the imidazo[2,1-b][1,3]thiazole ring system, involving ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate (Šačkus, Bričkutė, Paliulis, & Sløk, 2015).
Synthesis of 2-Amino-4-(Methoxymethyl)thiazole-5-Carboxylate : Kennedy et al. (1999) reported the synthesis and structure of this compound, focusing on the differences in crystallographic conformations due to methoxymethyl substituents (Kennedy, Khalaf, Pitt, Scobie, Suckling, Urwin, Waigh, & Young, 1999).
Application in Protein Mimics
- Constrained Heterocyclic γ-Amino Acids : Mathieu et al. (2015) introduced 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids as a new class of constrained heterocyclic γ-amino acids for mimicking protein secondary structures (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Shetty et al. (2008) synthesized and characterized a series of compounds including 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles, demonstrating antibacterial and antifungal properties (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).
Safety and Hazards
properties
IUPAC Name |
5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-2-13-7(12)9-5-4(6(10)11)8-3-14-5/h3H,2H2,1H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSZQYPBXNDXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.